Cas no 483-18-1 (Emetine (>90%))

Emetine (>90%) structure
Emetine (>90%) structure
商品名:Emetine (>90%)
CAS番号:483-18-1
MF:C29H40N2O4
メガワット:480.6389
CID:82349
PubChem ID:10219

Emetine (>90%) 化学的及び物理的性質

名前と識別子

    • emetine
    • 6',7',10,11-Tetramethoxymetan
    • Cephaeline methyl ether
    • Canforemetina、Emetine Hydrochloride
    • (1R)-1-[[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-yl]methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • 6',7',10,11-Tetramethoxyemetan
    • (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
    • 10,11,6',7'-tetramethoxy-emetane
    • Cephaline-O-methyl ether
    • Emetan,6',7',10,11-tetramethoxy
    • Emetin
    • Emetine [BAN]
    • Emetine HCL BP
    • Emetine hydrochloride
    • Methyl cephaeline
    • USP
    • (2S,3R,11bS)-3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-2H-benzo[a]quinolizine
    • (-)-Emetine
    • NSC 33669
    • NCI60_002959
    • NCGC00024379-06
    • CS-0013180
    • Q3050386
    • HY-B1479
    • Tox21_110901_1
    • GNF-PF-196
    • BDBM38871
    • EMETINUM [HPUS]
    • DB13393
    • NSC-33669
    • CHEMBL50588
    • SR-01000075853
    • Bio1_001323
    • SDCCGSBI-0050445.P002
    • CBiol_002059
    • EMETINE [VANDF]
    • NCGC00024379-11
    • 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-
    • SR-01000000081-5
    • BDBM50216297
    • NCGC00024379-17
    • EMETINE [WHO-DD]
    • 6',7',10,11-tetrakis(methyloxy)emetan
    • Emetan, 6',7',10,11-tetramethoxy-
    • NCGC00024379-05
    • SR-01000000081
    • NCGC00024379-09
    • GTPL11087
    • 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-(2S,3R,11bS)-
    • EMETINE
    • Prestwick3_000570
    • Emetine (>90%)
    • 2H-BENZO(A)QUINOLIZINE, 3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-, (2S,3R,11BS)-
    • SCHEMBL56277
    • TCMDC-125531
    • NCGC00024379-13
    • DTXSID5022980
    • Bio1_000834
    • 483-18-1
    • BRD-K03067624-001-01-5
    • NCGC00024379-24
    • NCGC00024379-04
    • NCGC00024379-08
    • X8D5EPO80M
    • NCGC00024379-07
    • EMETINE [HSDB]
    • BPBio1_000396
    • Emetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • Lopac0_000460
    • cid_6603320
    • UNII-X8D5EPO80M
    • CCG-204552
    • BSPBio_000360
    • 6',7',10,11-Tetramethoxy-emetan
    • Emetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • Emetinum
    • DTXCID402980
    • BRD-K03067624-300-02-9
    • NSC33669
    • EINECS 207-592-1
    • NCGC00024379-12
    • Bio1_000345
    • EMETINE [MI]
    • SR-01000075853-5
    • NCGC00024379-14
    • 6'',7'',10,11-tetramethoxyemetan
    • HSDB 2150
    • CHEBI:4781
    • AKOS037623356
    • SR-01000000081-3
    • NS00005212
    • Tox21_110901
    • Emetine dihydrochloride hydrate
    • CAS-483-18-1
    • NCGC00024379-16
    • NCGC00024379-25
    • AUVVAXYIELKVAI-CKBKHPSWSA-N
    • C09421
    • NCGC00024379-10
    • BRN 0100829
    • Emetan
    • YAT
    • NCGC00024379-29
    • Ipecine
    • 2H-BENZO(A)QUINOLIZINE, 3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2-((1,2,3,4-TETRAHYDRO-6,7-DIMET/
    • Dihydrochloride, Emetine
    • Methylcephaeline
    • Amebicide (Salt/Mix)
    • BRD-K03067624-001-02-3
    • GLXC-15435
    • STL565152
    • (2S,3R,11bS)-2-(((1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizine
    • DA-63172
    • Purum (Salt/Mix)
    • インチ: InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
    • InChIKey: AUVVAXYIELKVAI-CKBKHPSWSA-N
    • ほほえんだ: COC1C=C2C([C@@H](C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C=C5CC4)C3)NCC2)=CC=1OC

計算された属性

  • せいみつぶんしりょう: 516.27500
  • どういたいしつりょう: 480.298808
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 679
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.2
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 104-105 ºC
  • ふってん: 578.63°C (rough estimate)
  • フラッシュポイント: 316.9°C
  • 屈折率: 1.5800 (estimate)
  • ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、
  • PSA: 52.19000
  • LogP: 6.01210
  • じょうきあつ: 0.0±1.7 mmHg at 25°C
  • 酸性度係数(pKa): 5.77, 6.64(at 25℃)
  • ひせんこうど: D20 -50° (c = 2 in CHCl3)

Emetine (>90%) セキュリティ情報

Emetine (>90%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB01061-1MG
Emetine
483-18-1 ≥90% (LC/MS-UV)
2097.1 2021-05-14
SHENG KE LU SI SHENG WU JI SHU
sc-470668B-50mg
Emetine,
483-18-1
50mg
¥9777.00 2023-09-05
A2B Chem LLC
AX38503-50mg
Emetine
483-18-1 >98%(HPLC)
50mg
$2260.00 2023-12-30
A2B Chem LLC
AX38503-20mg
Emetine
483-18-1
20mg
$544.00 2024-04-19
TRC
E521530-100mg
Emetine (>90%)
483-18-1
100mg
$1669.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-470668B-50 mg
Emetine,
483-18-1
50mg
¥9,777.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-470668C-100 mg
Emetine,
483-18-1
100MG
¥18,050.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-470668C-100mg
Emetine,
483-18-1
100mg
¥18050.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-470668-1mg
Emetine,
483-18-1
1mg
¥2557.00 2023-09-05
A2B Chem LLC
AX38503-100mg
Emetine
483-18-1 >98%(HPLC)
100mg
$3340.00 2023-12-30

Emetine (>90%) 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:483-18-1)Emetine (>90%)
A943911
清らかである:99%
はかる:10mg
価格 ($):367.0